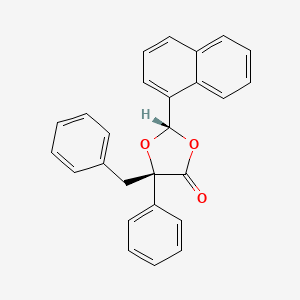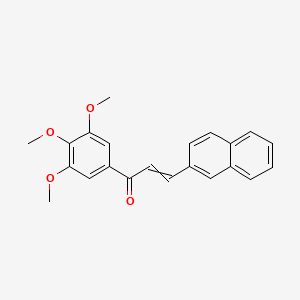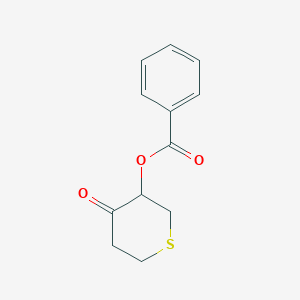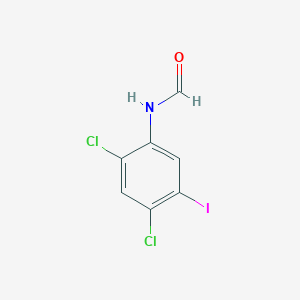![molecular formula C29H50Br2O3 B12605298 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL CAS No. 880551-71-3](/img/structure/B12605298.png)
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL is a synthetic organic compound characterized by the presence of bromine atoms and a long alkyl chain. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL typically involves multiple steps:
Bromination: The starting material, 4-(dodecyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenol ring.
Etherification: The brominated phenol is then reacted with 11-bromoundecanol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-one.
Reduction: Formation of 11-[2,5-Dihydro-4-(dodecyloxy)phenoxy]undecan-1-OL.
Substitution: Formation of 11-[2,5-Diamino-4-(dodecyloxy)phenoxy]undecan-1-OL.
Applications De Recherche Scientifique
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, or cell proliferation mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Similar structure but with a shorter alkyl chain.
2,5-Dibromo-4-(octyloxy)phenol: Another similar compound with an even shorter alkyl chain.
Uniqueness
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems, making it a unique compound for various applications.
Propriétés
Numéro CAS |
880551-71-3 |
|---|---|
Formule moléculaire |
C29H50Br2O3 |
Poids moléculaire |
606.5 g/mol |
Nom IUPAC |
11-(2,5-dibromo-4-dodecoxyphenoxy)undecan-1-ol |
InChI |
InChI=1S/C29H50Br2O3/c1-2-3-4-5-6-7-10-13-16-19-22-33-28-24-27(31)29(25-26(28)30)34-23-20-17-14-11-8-9-12-15-18-21-32/h24-25,32H,2-23H2,1H3 |
Clé InChI |
HQCSXYXJEPXMOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)


![(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B12605251.png)



![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)



![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

